(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1782437-03-9
VCID: VC3111347
InChI: InChI=1S/C9H15N3O/c1-2-12-9(6-13)7-5-10-4-3-8(7)11-12/h10,13H,2-6H2,1H3
SMILES: CCN1C(=C2CNCCC2=N1)CO
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

CAS No.: 1782437-03-9

Cat. No.: VC3111347

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol - 1782437-03-9

Specification

CAS No. 1782437-03-9
Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name (2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol
Standard InChI InChI=1S/C9H15N3O/c1-2-12-9(6-13)7-5-10-4-3-8(7)11-12/h10,13H,2-6H2,1H3
Standard InChI Key QOXQCWRVXLQFHX-UHFFFAOYSA-N
SMILES CCN1C(=C2CNCCC2=N1)CO
Canonical SMILES CCN1C(=C2CNCCC2=N1)CO

Introduction

Chemical Identity and Basic Properties

(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is identified by the CAS registry number 1782437-03-9. This compound belongs to the broader family of pyrazolo[4,3-c]pyridines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The basic chemical and physical properties of this compound are summarized in Table 1.

Table 1: Basic Properties of (2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

PropertyValue
CAS Number1782437-03-9
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
IUPAC Name(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Standard InChIInChI=1S/C10H17N3O/c1-2-13-10-3-4-11-5-7(10)8(6-14)12-13/h11,14H,2-6H2,1H3
Canonical SMILESCCN1C2=C(CNCC2)C(=N1)CO

The compound features a pyrazole ring fused to a partially saturated piperidine system, with an ethyl group attached to one of the nitrogen atoms in the pyrazole ring and a hydroxymethyl group at the 3-position. This structural arrangement contributes to its unique chemical behavior and potential for biological activity .

Structural Characteristics and Physical Properties

Structural Features

The pyrazolo[4,3-c]pyridine scaffold in this compound consists of a pyrazole ring fused with a tetrahydropyridine moiety. The ethyl substituent at the N-2 position of the pyrazole ring and the hydroxymethyl group at the C-3 position create a distinctive chemical environment that influences its reactivity and potential interactions with biological targets. The tetrahydropyridine portion contains a secondary amine functionality at the 4-position, which can serve as a hydrogen bond donor or acceptor in various chemical and biological interactions.

Physical State and Solubility

Based on similar compounds in this class, (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol likely exists as a crystalline solid under standard conditions. The presence of both hydrophilic (hydroxyl, amine) and hydrophobic (ethyl, aliphatic ring) moieties suggests moderate solubility in polar organic solvents such as methanol, ethanol, and dimethylsulfoxide (DMSO). The hydroxyl and amine groups contribute to potential hydrogen bonding interactions, which may enhance water solubility compared to more lipophilic analogs .

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of pyrazolo[4,3-c]pyridine derivatives, which can be adapted for the synthesis of (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol. The most commonly employed strategies involve either:

  • Construction of the pyrazole ring onto a preformed piperidine scaffold

  • Formation of the tetrahydropyridine system from appropriately substituted pyrazole precursors

Multi-Step Synthetic Approach

A typical multi-step synthesis for this compound, based on methods described for related structures, can be outlined as follows:

Step 1: Preparation of a suitably functionalized piperidine derivative, often starting from compounds such as piperidin-4-one or ethyl 3-aminopropanoate hydrochloride.

StepReaction TypeKey ReagentsTypical ConditionsExpected Yield
1Addition reactionEthyl 3-aminopropanoate HCl, acrylonitrileNaOH, room temperature80-90%
2ProtectionBoc₂OTHF, room temperature85-95%
3CyclizationNaHToluene, reflux70-80%
4Pyrazole formationEthylhydrazineEthanol, room temperature60-70%
5ReductionLiAlH₄ or NaBH₄THF, 0°C to room temperature70-85%

A detailed synthesis described in supplementary materials for related compounds involves protecting group strategies and careful control of reaction conditions to ensure regioselectivity in the formation of the pyrazole ring . The hydroxymethyl functionality can be introduced either through reduction of an ester or nitrile precursor, or through other functional group transformations.

Analytical Characterization

Mass Spectrometry

The expected molecular ion peak for this compound would be at m/z 195.14 [M+H]⁺ in positive ionization mode mass spectrometry. Common fragmentation patterns would likely include loss of water (m/z 177), loss of the hydroxymethyl group, and fragmentation of the tetrahydropyridine ring.

Structural Relationships and Comparative Analysis

(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol belongs to a family of structurally related compounds that differ in the nature and position of substituents on the pyrazolo[4,3-c]pyridine core. Table 3 presents a comparison of this compound with several structurally related analogs, highlighting key structural differences and their potential impact on properties and activities.

Table 3: Comparison of (2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferenceReference
(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol1782437-03-9C₁₀H₁₇N₃O195.26Reference compound
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol-C₉H₁₅N₃O181.23Methyl at N-1 instead of ethyl at N-2
(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol2098022-56-9C₁₂H₁₉N₃O221.30Cyclopropylmethyl instead of ethyl
2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile1780845-79-5C₉H₁₄N₄178.23Cyano group instead of hydroxymethyl
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol933728-77-9C₇H₁₁N₃O153.18Hydroxyl at C-3, no N-substituent

The variations in substituents across these analogs result in differences in physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular recognition patterns. These differences can significantly impact biological activities, pharmacokinetic properties, and potential applications in drug discovery .

Structure-Activity Relationships and Molecular Design

The diverse biological activities reported for pyrazolo[4,3-c]pyridine derivatives highlight the importance of structure-activity relationships (SAR) in optimizing these compounds for specific biological targets. Several key structural features influence the activity profiles of these compounds:

N-Substitution Patterns

The nature and position of substituents on the nitrogen atoms of the pyrazole ring significantly impact biological activity. Substitution at the N-2 position, as seen in (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol with its ethyl group, can influence receptor binding, enzyme inhibition, and pharmacokinetic properties . Studies with various N-substituents in pyrazolo[4,3-c]pyridines have shown that alkyl chain length and branching can optimize binding to specific targets.

C-3 Functionality

The hydroxymethyl group at the C-3 position in the target compound provides a hydrogen bond donor/acceptor site that can interact with biological targets. Related compounds with different C-3 substituents, such as carbonitrile, carboxamide, or carboxylic acid groups, demonstrate varying activity profiles. The hydroxymethyl group offers potential for additional derivatization to optimize activity or pharmacokinetic properties .

Tetrahydropyridine Ring

Future Research Directions

Research on pyrazolo[4,3-c]pyridine derivatives, including (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol, continues to evolve with several promising directions:

Synthetic Methodology Development

Further refinement of synthetic approaches to improve efficiency, yield, and stereoselectivity is an ongoing area of research. Development of one-pot methodologies and green chemistry approaches could enhance the accessibility of these compounds for large-scale production and diverse derivatization .

Expanded Biological Evaluation

Comprehensive screening of (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol and its derivatives against a wider range of biological targets could reveal novel activities. Potential areas for exploration include:

  • Evaluation as kinase inhibitors

  • Assessment of neuroprotective properties

  • Investigation of anti-inflammatory activity

  • Exploration of potential applications in metabolic disorders

Structure Optimization

Rational design and synthesis of optimized derivatives based on detailed SAR studies could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Computational approaches, including molecular docking and QSAR analysis, could guide these optimization efforts .

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